molecular formula C17H14Cl2N2O B2876808 2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 863001-83-6

2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2876808
CAS No.: 863001-83-6
M. Wt: 333.21
InChI Key: JYMXSWATNAJQCP-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorobenzoyl core linked to a 2-methylindole moiety via a methylene bridge. This structural motif combines aromatic halogenation (for enhanced lipophilicity and receptor binding) with an indole group (a common pharmacophore in bioactive molecules).

Properties

IUPAC Name

2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-4-3-13(18)8-15(14)19/h2-8,21H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMXSWATNAJQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Substitution Reactions: The indole moiety is then functionalized with a methyl group at the 2-position using reagents like methyl iodide in the presence of a base.

    Benzamide Formation: The final step involves the reaction of the functionalized indole with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Compounds :

  • U-47700: 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide
  • AH-7921: 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Feature 2,4-Dichloro-N-[(2-methylindol-5-yl)methyl]benzamide U-47700 AH-7921
Substituents on Benzamide 2,4-Dichloro 3,4-Dichloro 3,4-Dichloro
Amide Linkage Indolylmethyl group Cyclohexyl-dimethylamino group Cyclohexylmethyl-dimethylamino
Bioactivity Not explicitly reported μ-opioid receptor agonist (IC₅₀: 11 nM) Mixed κ/μ-opioid agonist (IC₅₀: 34 nM)
Regulatory Status Not controlled Schedule I controlled substance Schedule I controlled substance

Key Differences :

  • The target compound lacks the tertiary amine substituents critical for opioid receptor binding in U-47700 and AH-7921, suggesting divergent pharmacological profiles.

Dichlorobenzamide Derivatives with Heterocyclic Moieties

Thiadiazole-Containing Analogs

Compound: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide ()

Feature Target Compound Thiadiazole Derivative
Core Structure 2,4-Dichlorobenzamide 2,4-Dichlorobenzamide with thiadiazole and trichloroethyl groups
Molecular Target Not reported Dihydrofolate reductase (DHFR) inhibitor (ΔG = −9.0 kcal/mol)
Binding Interactions N/A Three hydrogen bonds with DHFR active site (Asp 21, Ser 59, Tyr 22)

Implications: The thiadiazole derivative exhibits stronger enzyme inhibition than reference compounds, highlighting the role of heterocyclic appendages in enhancing target affinity.

Thiourea Derivatives

Compounds :

  • Compound 2 : 2,4-Dichloro-N-(phenylcarbamothioyl)benzamide ()
  • Compound 3 : 2,4-Dichloro-N-(diphenylcarbamothioyl)benzamide ()
Feature Target Compound Compound 2 Compound 3
Functional Group Indolylmethyl Phenylthiourea Diphenylthiourea
Anticancer Activity Not tested Moderate activity against pancreatic cancer (IC₅₀: 18 µM) Higher potency (IC₅₀: 8 µM)
Antioxidant Capacity N/A Moderate DPPH scavenging Superior radical scavenging

Structural Insights: Thiourea groups enhance π-π stacking and hydrogen bonding, critical for anticancer activity.

Indole-Modified Benzamide Analogs

Compounds :

  • 4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide ()
  • 3,4,5-Trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide ()
Feature Target Compound 4-Chloro-Indole Derivative Trimethoxy-Indole Derivative
Substituents on Benzamide 2,4-Dichloro 4-Chloro 3,4,5-Trimethoxy
Indole Position 5-position 3-position 5-position
Reported Activity N/A Not disclosed Not disclosed

Key Observations :

  • Chlorine substitution at the 2,4-positions (target) versus 4-position () may alter steric and electronic properties, influencing receptor binding.
  • Methoxy groups in trimethoxy analogs () enhance solubility but reduce halogen-mediated hydrophobic interactions.

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